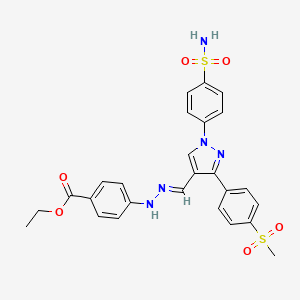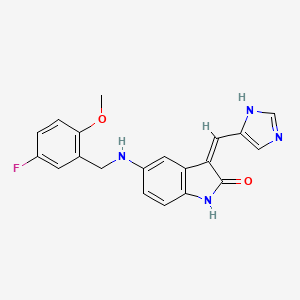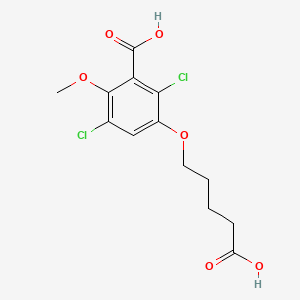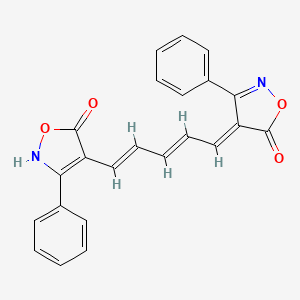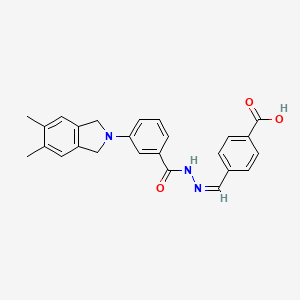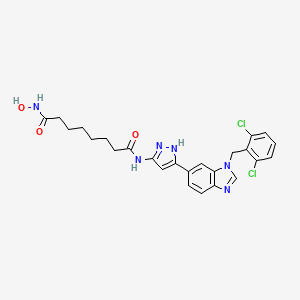
Hdac-IN-63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac-IN-63 is a dual inhibitor targeting both Fms-like tyrosine kinase 3 and histone deacetylase 1. It has shown significant potential in the treatment of acute myeloid leukemia by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-63 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under conditions that promote the formation of the desired core structure.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:
Scaling up reactions: Ensuring that the reactions can be scaled up without compromising the yield or purity.
Process optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Hdac-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups, resulting in modified compounds.
科学的研究の応用
Hdac-IN-63 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase and its effects on gene expression.
Biology: Investigated for its role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase and Fms-like tyrosine kinase 3
作用機序
Hdac-IN-63 exerts its effects by inhibiting the activity of histone deacetylase 1 and Fms-like tyrosine kinase 3. This inhibition leads to:
Altered gene expression: By inhibiting histone deacetylase 1, this compound promotes the acetylation of histones, resulting in changes in chromatin structure and gene expression.
Inhibition of cell proliferation: Inhibition of Fms-like tyrosine kinase 3 disrupts signaling pathways involved in cell proliferation, leading to reduced cancer cell growth.
Induction of apoptosis: The compound induces programmed cell death in cancer cells by activating apoptotic pathways
類似化合物との比較
Hdac-IN-63 is unique in its dual inhibition of histone deacetylase 1 and Fms-like tyrosine kinase 3. Similar compounds include:
Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Gilteritinib: A Fms-like tyrosine kinase 3 inhibitor used in the treatment of acute myeloid leukemia.
This compound stands out due to its dual-targeting mechanism, which offers a broader range of therapeutic effects compared to single-target inhibitors .
特性
分子式 |
C25H26Cl2N6O3 |
|---|---|
分子量 |
529.4 g/mol |
IUPAC名 |
N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C25H26Cl2N6O3/c26-18-6-5-7-19(27)17(18)14-33-15-28-20-11-10-16(12-22(20)33)21-13-23(31-30-21)29-24(34)8-3-1-2-4-9-25(35)32-36/h5-7,10-13,15,36H,1-4,8-9,14H2,(H,32,35)(H2,29,30,31,34) |
InChIキー |
QDZSPZAGUMSAMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2C=C(C=C3)C4=CC(=NN4)NC(=O)CCCCCCC(=O)NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
